N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine
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Overview
Description
N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound with the molecular formula C38H49NO4Si and a molecular weight of 611.89 g/mol . This compound is a derivative of ractopamine, a beta-adrenergic agonist, and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate the biological effects of beta-adrenergic agonists.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of conditions related to beta-adrenergic receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves its interaction with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ractopamine: The parent compound, which is also a beta-adrenergic agonist.
Clenbuterol: Another beta-adrenergic agonist with similar biological effects.
Salbutamol: A beta-adrenergic agonist used primarily in the treatment of asthma.
Uniqueness
N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other beta-adrenergic agonists .
Biological Activity
N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound derived from ractopamine, a well-known beta-adrenergic agonist used primarily in livestock for promoting lean muscle growth and improving feed efficiency. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Ractopamine and its derivatives, including this compound, exert their biological effects primarily through the activation of beta-adrenergic receptors (β-ARs). There are three known subtypes of β-ARs: β1, β2, and β3. These receptors play significant roles in regulating metabolic processes such as lipolysis and muscle hypertrophy:
- Lipolysis : Ractopamine stimulates lipolysis in adipose tissue by activating hormone-sensitive lipase via protein kinase A (PKA), leading to increased fat mobilization and reduced fat deposition in livestock .
- Muscle Growth : The compound promotes muscle hypertrophy by enhancing protein synthesis and decreasing protein degradation through the activation of the mechanistic target of rapamycin (mTOR) pathway . This results in an increase in muscle fiber size and a shift in muscle fiber type from Type IIA to Type IIB fibers .
In Livestock
Research indicates that this compound has significant effects on livestock physiology:
- Growth Performance : Studies show that ractopamine improves average daily gain (ADG) and feed conversion ratio (FCR) in pigs, leading to enhanced carcass quality with more muscle and less fat .
- Physiological Responses : Acute exposure to ractopamine has been shown to increase locomotor activity, cardiac performance, and oxygen consumption in animal models like zebrafish, suggesting a broad spectrum of physiological effects .
- Gene Expression : Ractopamine alters gene expression related to stress responses and cellular growth, indicating a complex interaction with metabolic pathways that regulate muscle development .
In Human Health
While primarily used in veterinary medicine, research into the potential human health implications of ractopamine residues in meat has gained attention:
- Metabolic Effects : Some studies suggest that ractopamine may influence glucose metabolism positively, potentially reducing the risk of type 2 diabetes; however, more comprehensive studies are needed to understand these effects fully .
- Antimycobacterial Activity : Related compounds have shown promise against Mycobacterium tuberculosis, highlighting the potential for similar derivatives to be explored for therapeutic applications beyond livestock use .
Case Studies
Several studies have documented the biological activity of ractopamine and its derivatives:
- Study on Pigs : A study evaluating various doses of ractopamine (5 to 20 mg/kg) demonstrated significant improvements in carcass traits with varying impacts on backfat thickness, emphasizing the need for dose optimization .
- Zebrafish Model : Research using zebrafish larvae showed that exposure to ractopamine increased locomotor activity and oxygen consumption without disrupting cardiac rhythm, indicating its potential as a model for studying β-agonist effects on physiology .
- Antimycobacterial Evaluation : A series of benzyloxybenzyl compounds were synthesized and evaluated for their ability to inhibit M. tuberculosis, with some showing promising results comparable to established treatments like isoniazid .
Data Summary
The following table summarizes key findings from various studies related to this compound:
Properties
IUPAC Name |
4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMOSUNKDJMMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.